2-(1-Aminoethyl)nicotinonitrile
Description
Overview of Nicotinonitrile Derivatives in Medicinal Chemistry and Organic Synthesis
Nicotinonitrile, also known as 3-cyanopyridine (B1664610), serves as a crucial scaffold in the development of new pharmaceutical agents. ekb.egekb.eg Its derivatives have been the subject of numerous studies, revealing a wealth of information regarding their biological and therapeutic properties. ekb.egresearchgate.net The pyridine (B92270) ring system, a core component of nicotinonitrile, is a common N-heteroaromatic found in various physiologically active molecules. ekb.eg The versatility of the nicotinonitrile nucleus allows for its incorporation into a diverse range of molecular architectures, leading to compounds with a wide array of pharmacological effects. ekb.egekb.eg
The significance of nicotinonitrile derivatives is underscored by their presence in several commercially available drugs, including Bosutinib, Milrinone (B1677136), Neratinib, and Olprinone. ekb.egresearchgate.netekb.egaun.edu.eg These drugs highlight the successful application of the nicotinonitrile scaffold in targeting various diseases. The demonstrated efficacy of these compounds has spurred further research into the synthesis and biological evaluation of novel nicotinonitrile-based hybrids, with the aim of discovering new and improved therapeutic agents. ekb.egresearchgate.net
The chemical reactivity of the cyanopyridine structure makes it a valuable building block in organic synthesis. The cyano group can be transformed into various other functional groups, and the pyridine ring can be substituted at different positions to modulate the molecule's properties. This chemical tractability allows for the creation of large libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.
Marketed Drugs Based on the Nicotinonitrile Scaffold
| Drug Name | Therapeutic Area |
|---|---|
| Bosutinib | Oncology |
| Milrinone | Cardiology |
| Neratinib | Oncology |
| Olprinone | Cardiology |
Structural Context of 2-(1-Aminoethyl)nicotinonitrile within Cyanopyridine Analogs
This compound belongs to the broader class of cyanopyridine analogs, which are characterized by a pyridine ring substituted with a cyano group. The position of the cyano group and other substituents on the pyridine ring significantly influences the molecule's chemical and biological properties. In the case of this compound, the key structural features are the cyano group at the 3-position and an aminoethyl group at the 2-position of the pyridine ring.
The 2-aminopyridine (B139424) moiety is a prevalent structural motif in drug discovery, found in numerous approved pharmaceuticals and clinical candidates. acs.org The presence of an amino group at the 2-position of the pyridine ring is known to be important for the biological activity of many compounds. For instance, 2-aminopyridine derivatives have been investigated as inhibitors of various enzymes and as ligands for different receptors.
The introduction of an ethyl group between the amino group and the pyridine ring in this compound provides additional structural flexibility. This linker can influence the molecule's conformation and its ability to interact with biological targets. The stereochemistry of the aminoethyl group (i.e., whether it is the (R) or (S) enantiomer) can also play a crucial role in determining the compound's biological activity, as enantiomers often exhibit different pharmacological profiles.
Historical Perspectives and Evolution of Research on Related Aminoalkyl Nicotinonitriles
The synthesis of nicotinonitrile itself has been approached through various methods over the years. Early methods included the dehydration of nicotinamide (B372718) using reagents like phosphorus pentoxide and the reaction of nicotinic acid with ammonium (B1175870) acetate (B1210297) and acetic acid. orgsyn.org Other approaches have involved the fusion of the sodium salt of 3-pyridinesulfonic acid with sodium cyanide and the reaction of 3-bromopyridine (B30812) with cuprous cyanide. orgsyn.org
Research into amino-substituted nicotinonitriles has also been a long-standing area of investigation. For example, a process for producing 2-aminonicotinonitrile, a key intermediate, was developed involving the reaction of 1,1,3,3-tetraalkoxypropane with malononitrile (B47326), followed by treatment with ammonia. google.com This highlights the early interest in accessing this class of compounds for further chemical elaboration.
The evolution of research in this area has been driven by the desire to create more complex and biologically active molecules. The synthesis of 2-amino-6-aryl nicotinonitriles, for instance, has been achieved through the condensation of specific pyridine derivatives with malononitrile in the presence of ammonium acetate. wisdomlib.org This demonstrates a progression towards more substituted and diverse nicotinonitrile analogs. The development of one-pot, multi-component reactions for the synthesis of 2-aminopyridines further showcases the advancement in synthetic methodologies, enabling more efficient and scalable production of these valuable compounds. acs.org
Current Research Landscape and Emerging Trends for Aminoethylnicotinonitrile Architectures
The current research landscape for nicotinonitrile derivatives is vibrant and focused on a variety of therapeutic areas, particularly oncology. researchgate.net Many recent studies are dedicated to discovering and developing 3-cyanopyridine-based compounds as potent inhibitors of various biological targets implicated in cancer. acs.org
A significant trend is the design of nicotinonitrile hybrids, where the nicotinonitrile scaffold is combined with other pharmacologically active moieties to create molecules with dual or enhanced activity. ekb.egresearchgate.net For example, the 3-cyanopyridine scaffold is being explored for its potential as an inhibitor of survivin, a protein that is overexpressed in many cancers and is associated with resistance to chemotherapy. nih.gov
Furthermore, virtual screening and computational modeling are increasingly being used to identify novel cyanopyridine-based inhibitors of important drug targets. nih.gov This approach allows for the rapid screening of large compound libraries and the rational design of new derivatives with improved potency and selectivity. For instance, a combined similarity search and molecular docking approach led to the discovery of novel cyanopyridine scaffold-based inhibitors of indoleamine-2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy. nih.gov
The development of new synthetic methods continues to be a key focus, enabling the creation of more diverse and complex aminoethylnicotinonitrile architectures. The ability to efficiently synthesize a wide range of analogs is crucial for establishing structure-activity relationships (SAR) and for optimizing the pharmacological properties of lead compounds. The versatility of the 2-aminopyridine motif, combined with the potential for diverse substitutions on the nicotinonitrile core, ensures that this area of research will remain a fertile ground for the discovery of new therapeutic agents. acs.org
Recent Research Focus on Nicotinonitrile Derivatives
| Research Area | Key Findings/Trends | Citation |
|---|---|---|
| Anticancer Agents | Development of 3-cyanopyridine-based inhibitors of targets like Pim-1 kinase and survivin. | acs.orgnih.gov |
| Enzyme Inhibition | Discovery of cyanopyridine scaffolds as inhibitors of enzymes such as IDO1. | nih.gov |
| Hybrid Molecules | Synthesis of nicotinonitrile-based hybrids to achieve dual or enhanced biological activity. | ekb.egresearchgate.net |
| Synthetic Methodology | Development of efficient one-pot, multi-component reactions for the synthesis of 2-aminopyridines. | acs.org |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H9N3 |
|---|---|
Molecular Weight |
147.18 g/mol |
IUPAC Name |
2-(1-aminoethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H9N3/c1-6(10)8-7(5-9)3-2-4-11-8/h2-4,6H,10H2,1H3 |
InChI Key |
MUASACHZEAEGCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC=N1)C#N)N |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of 2 1 Aminoethyl Nicotinonitrile and Its Analogs
Direct Synthesis Approaches
Direct synthesis aims to construct the core nicotinonitrile structure through various convergent and efficient chemical reactions.
Condensation Reactions Utilizing Malononitrile (B47326) and Related Precursors
Malononitrile and its derivatives are versatile building blocks in the synthesis of a wide array of heterocyclic compounds, including nicotinonitriles. researchgate.netnih.gov Condensation reactions involving malononitrile are a cornerstone for constructing the pyridine (B92270) ring.
A prevalent method involves the Knoevenagel condensation of an aldehyde with malononitrile, which then undergoes further reactions to form the pyridine ring. nih.gov For instance, the reaction of an aromatic aldehyde and malononitrile can be catalyzed by a base to yield an intermediate that subsequently cyclizes. nanoscalereports.com The use of malononitrile dimer (2-aminoprop-1-ene-1,1,3-tricarbonitrile) is also a well-established strategy for synthesizing substituted nicotinonitriles and related fused ring systems like naphthyridines. researchgate.netnih.gov
The reaction conditions for these condensations can be tailored to favor the formation of either pyridine or benzene (B151609) derivatives. nih.gov Microwave irradiation has been shown to be an effective, environmentally friendly approach for accelerating these reactions and improving yields. mdpi.com
Table 1: Examples of Condensation Reactions for Pyridine Synthesis
| Reactants | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|
| Aromatic Aldehyde, Malononitrile, Thiophenol | Et3N or DABCO | Polysubstituted Pyridine | nanoscalereports.com |
| Aromatic Aldehyde, Malononitrile, Substituted Phenols | Nano copper-ferrite | Polysubstituted Pyridine | nanoscalereports.com |
| Aldehydes, Malononitrile, N-Alkyl-2-cyanoacetamides | K2CO3, Microwave | Highly Functionalized Pyridines | mdpi.com |
Application of Multicomponent Reactions for Scaffold Construction
Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to synthesizing complex molecules like substituted pyridines in a single step from readily available starting materials. rsc.orgmdpi.com These reactions are particularly valuable for building the nicotinonitrile scaffold. rsc.orgtandfonline.com
A common MCR strategy involves the one-pot condensation of an aldehyde, malononitrile, and a third component, such as a 1,3-dicarbonyl compound or a phenol, in the presence of a catalyst. nanoscalereports.comrsc.org This approach allows for the formation of multiple new bonds in a single operation, leading to highly functionalized pyridines with good chemo- and regioselectivity. rsc.org Various catalysts, including sodium hydroxide (B78521), potassium carbonate, and recyclable nanocatalysts like hydrotalcite-lanthanum, have been successfully employed. mdpi.comrsc.orgtandfonline.com The use of ultrasound has also been explored as a green method to promote these MCRs. nih.gov
Table 2: Multicomponent Reactions for Pyridine Synthesis
| Components | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|
| 1,3-Dicarbonyl compounds, Aromatic aldehydes, Malononitrile, Alcohol | NaOH | Functionalized Pyridines | rsc.org |
| Aromatic aldehydes, Malononitrile, Thiophenol | Hydrotalcite-lanthanum nanocatalyst | 2-Amino-3,5-dicyano-6-sulfanyl Pyridines | tandfonline.com |
| Enaminones, Malononitrile, Primary amines | Solvent-free | 2-Amino-3-cyanopyridines | nih.gov |
Strategies Involving Amine and Nitrile Reactants
The direct reaction of amines and nitriles provides another avenue for the synthesis of aminopyridine derivatives. These methods often involve the nucleophilic addition of an amine to a nitrile group, followed by cyclization and aromatization. nih.gov
One approach involves the condensation of β-enaminonitriles, which can be synthesized from the self-condensation of nitriles, with other reagents. nih.gov The reaction of malononitrile with various precursors is also a key strategy. For example, the reaction of malononitrile with enaminones and primary amines under solvent-free conditions can produce 2-amino-3-cyanopyridines. nih.gov Another method involves the base-catalyzed cyclization of Z-(N)-2-amino-1,2-dicyanovinyl formamidines, which are derived from malononitrile, to form fused nitrogen heterocycles. acs.org The synthesis of nicotinonitrile itself can be achieved through various methods, including the dehydration of nicotinamide (B372718). orgsyn.orgchemguide.co.uk
Synthesis from Activated Pyridine Intermediates
Activated pyridine intermediates, such as halopyridines or pyridine-N-oxides, serve as versatile starting materials for the introduction of the aminoethylnicotinonitrile functionality. These methods typically involve nucleophilic substitution reactions.
For instance, 2-chloronicotinonitrile can react with nucleophiles, although steric hindrance at the C2 position can influence the regioselectivity of the substitution. researchgate.net Pyridine-N-oxides can be activated and subsequently reacted with amines to yield 2-aminopyridines in a Reissert-Henze-type reaction. nih.gov This method has proven effective for synthesizing substituted 2-aminopyridines where other methods might fail. nih.gov Another strategy involves the reduction of a nitropyridine-N-oxide to an aminopyridine, which can then be further functionalized. semanticscholar.org
Derivatization Strategies and Functional Group Transformations
Once the core nicotinonitrile scaffold is in place, further modifications can be made to introduce or alter functional groups, particularly at the aminoethyl moiety.
Modifications at the Aminoethyl Moiety
The aminoethyl group of 2-(1-Aminoethyl)nicotinonitrile is a key site for derivatization to modulate the compound's properties. These modifications often involve standard functional group transformations. organic-chemistry.orgorganic-chemistry.org
Common derivatization strategies include:
Acylation: The primary amine can be readily acylated using acyl chlorides or anhydrides to form amides. researchgate.net
Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides. researchgate.net
Alkylation: The amino group can be alkylated, for example, through reductive amination. nih.gov
These transformations allow for the introduction of a wide variety of substituents, enabling the fine-tuning of the molecule's characteristics for specific applications. The choice of derivatizing agent and reaction conditions is crucial for achieving the desired modification. nih.gov
Substitutions and Cyclizations on the Nicotinonitrile Ring System
The nicotinonitrile scaffold is a versatile platform for constructing more complex molecular architectures through substitution and cyclization reactions. The pyridine ring, being electron-deficient, and the reactive nitrile group are key to these transformations.
Research has demonstrated the synthesis of novel nicotinonitrile derivatives by creating hybrids with other heterocyclic systems like thiazole, pyrazole (B372694), and pyridine. researchgate.net For instance, nicotinonitrile-thiazole analogs can be formed through the cyclization of a precursor N-phenyl thiosemicarbazide (B42300) derivative. researchgate.net Similarly, reacting a hydrazide derivative of nicotinonitrile with reagents like acetylacetone (B45752) or ethyl acetoacetate (B1235776) provides a pathway to pyrazole-substituted nicotinonitriles. researchgate.net These reactions often involve multi-step sequences, such as a nucleophilic addition followed by a cyclization step, to build the new ring systems onto the nicotinonitrile framework. researchgate.net
Another significant cyclization pathway involves the tandem Michael addition/intramolecular amino-nitrile cyclization. nih.gov This strategy has been used to synthesize dihydroindolizine derivatives starting from a 2-dicyanovinyl-1,4-DHP reagent, where an activated methylene (B1212753) compound acts as the nucleophile. nih.gov The reaction proceeds via a highly diastereoselective intramolecular cyclization involving the amino and nitrile groups, catalyzed by an organic base. nih.gov
Substitutions on the pyridine ring itself are also a key methodology. The electronic properties of the pyridine ring in pincer-type molecules, which are analogous in their central pyridine structure, can be tuned by introducing various functional groups at the 4-position (para to the ring nitrogen). nih.gov Groups such as -OH, -Cl, and -NO2 have been successfully introduced, and their electron-donating or electron-withdrawing effects influence the reactivity of the molecule. nih.gov
Table 1: Examples of Cyclization Reactions on Nicotinonitrile Analogs
| Starting Material Type | Reagent(s) | Resulting Ring System | Reference |
| N-phenyl thiosemicarbazide derivative | Chloroacetic acid, Phenacyl bromide | Thiazole | researchgate.net |
| Hydrazide derivative | Acetylacetone, Ethyl acetoacetate | Pyrazole | researchgate.net |
| 2-Dicyanovinyl-1,4-DHP | Malononitrile, 1,3-Diketones | Dihydroindolizine | nih.gov |
Nucleophilic Aromatic Substitution Reactions on Halogenated Nicotinonitriles
Aromatic rings, typically nucleophilic, can undergo nucleophilic aromatic substitution (SNAr) if they possess strong electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com The nicotinonitrile ring is primed for such reactions due to the electron-withdrawing nature of both the nitrile (-CN) group and the nitrogen atom in the pyridine ring. When a halogen, a good leaving group, is present on the ring, it can be displaced by a nucleophile.
The SNAr mechanism is a two-step process:
Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily broken. libretexts.org
Elimination: The leaving group is expelled, and the aromaticity of the ring is restored. youtube.com
The presence of electron-withdrawing groups, especially at positions ortho or para to the leaving group, is crucial as they stabilize the negative charge of the Meisenheimer complex, thereby accelerating the reaction. wikipedia.orgmasterorganicchemistry.com In a halogenated nicotinonitrile, the nitrile group and the ring nitrogen effectively delocalize the negative charge, facilitating the attack of nucleophiles such as amines, alkoxides, and sulfides. wikipedia.orgwikipedia.org Pyridine and its derivatives are particularly reactive in SNAr reactions. wikipedia.org
Interestingly, the typical leaving group ability seen in SN2 reactions (I > Br > Cl > F) is inverted in SNAr reactions (F > Cl ≈ Br > I). wikipedia.org Fluorine is often the best leaving group because the rate-determining step is the initial nucleophilic attack, which is accelerated by the highly electron-withdrawing nature of fluorine, making the attacked carbon more electrophilic. wikipedia.orgyoutube.com
Hydrolysis Pathways of the Nitrile Group to Carboxylic Acid Derivatives
The nitrile group (-C≡N) of this compound can be hydrolyzed to yield either a carboxamide or a carboxylic acid, depending on the reaction conditions. wikipedia.orglumenlearning.com This transformation proceeds in distinct stages and can be catalyzed by either acid or base. wikipedia.orglibretexts.org
Under acidic conditions (e.g., refluxing with dilute HCl), the nitrile is first protonated, which increases the electrophilicity of the nitrile carbon. lumenlearning.com A water molecule then attacks this carbon. lumenlearning.com After a proton transfer, the intermediate tautomerizes to an amide. pressbooks.pub With continued heating in the acidic medium, the amide is further hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) salt. wikipedia.orglibretexts.org
Reaction Scheme: Acid-Catalyzed Hydrolysis R-C≡N + H₃O⁺ → [R-C≡NH]⁺ --(H₂O)--> R-C(O)NH₂ --(H₃O⁺, H₂O)--> R-COOH + NH₄⁺
In basic hydrolysis (e.g., refluxing with NaOH solution), the hydroxide ion acts as the nucleophile, attacking the nitrile carbon. pressbooks.pub The resulting intermediate is protonated by water to form an amide. pressbooks.pub The amide then undergoes further base-catalyzed hydrolysis. The hydroxide ion attacks the carbonyl carbon of the amide, and subsequent elimination of an amide anion (NH₂⁻) yields a carboxylate salt. pressbooks.pub Ammonia gas is typically liberated in this process. libretexts.org To obtain the free carboxylic acid, the final solution must be acidified. libretexts.org
Reaction Scheme: Base-Catalyzed Hydrolysis R-C≡N + OH⁻ → [R-C(O)N]⁻ --(H₂O)--> R-C(O)NH₂ --(OH⁻, H₂O)--> R-COO⁻ + NH₃
Reduction of the Nitrile Group to Primary Amines
The nitrile group can be reduced to a primary amine (-CH₂NH₂). This is a common and important transformation in organic synthesis. wikipedia.org
Catalytic hydrogenation is an economical method for nitrile reduction. wikipedia.org Catalysts such as Raney nickel, platinum dioxide, or palladium black are often employed. wikipedia.org The reaction requires a source of hydrogen gas (H₂) and can sometimes lead to the formation of secondary and tertiary amines as byproducts, depending on the reaction conditions. wikipedia.org
A widely used laboratory method for reducing nitriles to primary amines is treatment with strong reducing agents like lithium aluminum hydride (LiAlH₄). wikipedia.orgpressbooks.pub The reaction involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the nitrile carbon. pressbooks.pub This is followed by a second hydride addition to the intermediate imine anion. pressbooks.pub An aqueous workup then protonates the resulting dianion to yield the primary amine. pressbooks.pub Other reagents, such as borane (B79455) complexes (e.g., BH₃·THF) or sodium borohydride (B1222165) in the presence of specific additives, can also achieve this transformation, sometimes with greater functional group tolerance. calvin.edu For instance, the combination of SnCl₂·2H₂O has been shown to selectively reduce aromatic nitro groups while leaving a nitrile group intact, highlighting the possibility of chemoselective reductions on complex molecules. stackexchange.com
Table 2: Common Reagents for Nitrile Reduction to Primary Amines
| Reagent | Conditions | Product | Reference |
| H₂ / Raney Ni, PtO₂, or Pd/C | Hydrogen pressure, solvent | Primary Amine (R-CH₂NH₂) | wikipedia.org |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | Primary Amine (R-CH₂NH₂) | wikipedia.orgpressbooks.pub |
| Borane·Tetrahydrofuran (BH₃·THF) | Aprotic solvent (e.g., THF) | Primary Amine (R-CH₂NH₂) | calvin.edu |
| Ammonia Borane (NH₃BH₃) | Thermal decomposition | Primary Amine (R-CH₂NH₂) | organic-chemistry.org |
Formation of Imines and their Subsequent Transformations
The primary amine functionality in this compound can react with aldehydes or ketones to form an imine, a compound containing a carbon-nitrogen double bond (C=N). masterorganicchemistry.com This reaction, also known as Schiff base formation, is typically reversible and involves the elimination of a water molecule. youtube.comyoutube.com
The formation of an imine from a primary amine and a carbonyl compound proceeds via a nucleophilic addition mechanism. masterorganicchemistry.comyoutube.com The amine attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate called a carbinolamine. khanacademy.org Under slightly acidic conditions, which are often used to catalyze the reaction, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). youtube.com The nitrogen's lone pair then expels the water molecule, forming a positively charged iminium ion, which is subsequently deprotonated to yield the neutral imine. youtube.comyoutube.com
Imines are valuable synthetic intermediates. A key subsequent transformation is their reduction to form secondary amines. This can be achieved through catalytic hydrogenation or by using hydride reducing agents. The two-step process of imine formation followed by reduction is known as reductive amination. masterorganicchemistry.com
Mechanistic Investigations of Synthetic Transformations
Elucidation of Elementary Reaction Steps
Understanding the elementary steps of the reactions involving this compound and its analogs is crucial for optimizing reaction conditions and predicting outcomes.
Nucleophilic Aromatic Substitution (SNAr): The mechanism involves the formation of a resonance-stabilized anionic intermediate (Meisenheimer complex). libretexts.org Computational studies have explored whether this process is a two-step reaction with a distinct intermediate or a concerted (cSNAr) pathway. For many systems, particularly with highly activating groups like nitro groups on a benzene ring, a Meisenheimer intermediate is observed. nih.gov The stability of this intermediate is key, and its negative charge is delocalized onto the electron-withdrawing substituents and, in the case of nicotinonitrile, the ring nitrogen. masterorganicchemistry.com The rate-determining step is generally the initial nucleophilic attack that disrupts the aromatic system. youtube.com
Nitrile Hydrolysis: The mechanism for acid-catalyzed hydrolysis begins with the protonation of the nitrile nitrogen. This initial step significantly increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water. lumenlearning.com The subsequent steps involve proton transfer and tautomerization to form the more stable amide intermediate. pressbooks.pub Further hydrolysis of the amide proceeds through nucleophilic acyl substitution.
Imine Formation: The mechanism of imine formation is a well-studied, multi-step process. masterorganicchemistry.comyoutube.com
Nucleophilic Attack: The primary amine nitrogen attacks the carbonyl carbon. youtube.com
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate. youtube.com
Protonation of Oxygen: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, making it a good leaving group (H₂O). youtube.com
Elimination of Water: The lone pair on the adjacent nitrogen assists in the elimination of water, forming a resonance-stabilized iminium ion. youtube.com
Deprotonation: A base (such as water or another amine molecule) removes a proton from the nitrogen to give the final, neutral imine product. youtube.com
Mechanistic studies involving the reaction of amines with compounds like nitrostyrenes have detailed a retro-aza-Henry-type process where imines are formed. organic-chemistry.org These studies, combining experimental and theoretical approaches, highlight the role of protic solvents in mediating proton transfer through low-energy, six-membered transition states. organic-chemistry.org
Transition State Analysis in Key Synthetic Steps
While specific transition state analysis for the synthesis of this compound is not extensively documented in publicly available literature, we can infer the nature of these transition states by examining analogous reactions. A likely synthetic route to this compound is the reductive amination of 2-acetylnicotinonitrile (B11809430). This reaction proceeds through the formation of an imine or enamine intermediate, followed by reduction.
The key stereochemistry-determining step is the reduction of the C=N double bond of the imine intermediate. The transition state for this reduction, whether by a hydride reagent or catalytic hydrogenation, involves the approach of the reducing agent to the prochiral imine. The facial selectivity of this attack dictates the enantiomeric excess of the final amine product.
Computational studies, such as those using Density Functional Theory (DFT), are powerful tools for elucidating these transition states. For related cycloaddition reactions leading to nicotinoid structures, DFT calculations have been employed to understand the electronic reorganization and to predict the regio- and stereochemical outcomes. mdpi.com Similar computational approaches could model the transition state of the imine reduction in the synthesis of this compound, evaluating the steric and electronic factors that favor the formation of one enantiomer over the other. Factors such as the coordination of a chiral catalyst to the nitrogen atom and the orientation of the substituents on the pyridine ring would significantly influence the energy of the diastereomeric transition states.
Role of Catalysis in Facilitating this compound Synthesis
Catalysis is paramount in achieving efficient and enantioselective synthesis of chiral amines like this compound. Both chemical and biocatalytic methods are viable and offer distinct advantages.
Chemical Catalysis:
The asymmetric reduction of the imine derived from 2-acetylnicotinonitrile can be achieved using chiral catalysts. Transition metal catalysts, particularly those based on rhodium, iridium, and copper, paired with chiral phosphine (B1218219) ligands, have proven effective in the asymmetric hydrogenation of C=N bonds. rsc.orgnih.gov For instance, iridium complexes with chiral phosphine ligands have been successfully used in the dynamic kinetic resolution of α-amino-β-keto esters, achieving high diastereo- and enantioselectivities. nih.gov A similar catalytic system could be applied to the reductive amination of 2-acetylnicotinonitrile.
Lewis acid activation of the pyridine ring can enhance its reactivity towards nucleophilic addition, a strategy that has been successful in the copper-catalyzed asymmetric alkylation of alkenyl pyridines. nih.govdntb.gov.uaresearchgate.net This principle could be extended to the synthesis of this compound, potentially through a catalyzed nucleophilic addition to a precursor.
Biocatalysis:
Enzymes offer a highly selective and environmentally benign alternative for the synthesis of chiral amines. Lipases are widely used for the kinetic resolution of racemic amines and alcohols through enantioselective acylation. mdpi.comresearchgate.net A racemic mixture of this compound could be resolved using a lipase (B570770) that selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. The success of enzymatic kinetic resolution for structurally similar compounds, such as (RS)-2-(1-aminoethyl)-3-chloro-5-(substituted)pyridines, suggests this would be a viable strategy.
Furthermore, transaminases (also known as aminotransferases) can catalyze the asymmetric synthesis of amines from a ketone precursor and an amine donor. A suitable transaminase could directly convert 2-acetylnicotinonitrile to the desired (R)- or (S)-2-(1-Aminoethyl)nicotinonitrile with high enantiomeric excess.
The table below summarizes potential catalytic systems for the synthesis of this compound.
| Catalyst Type | Specific Example/Class | Potential Application in Synthesis | Key Advantages |
| Chemical | Rh/Ir with Chiral Phosphine Ligands | Asymmetric reductive amination of 2-acetylnicotinonitrile | High turnover numbers, well-established for C=N reduction |
| Chemical | Copper with Chiral Diphosphine Ligands | Asymmetric addition to a pyridine precursor | High enantioselectivity for pyridine derivatives |
| Biocatalyst | Lipase (e.g., from Candida antarctica) | Kinetic resolution of racemic this compound | High enantioselectivity, mild reaction conditions |
| Biocatalyst | Transaminase | Asymmetric synthesis from 2-acetylnicotinonitrile | Direct conversion to chiral amine, high enantiomeric excess |
Chemo-, Regio-, and Stereoselectivity in Synthetic Routes
Achieving high selectivity is a critical challenge in the synthesis of complex molecules like this compound.
Chemoselectivity: In the context of reductive amination, the reducing agent must selectively reduce the imine intermediate in the presence of the nitrile group and the pyridine ring. Sodium borohydride derivatives, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), are often used for this purpose as they are less reactive towards other functional groups compared to more powerful reducing agents like lithium aluminum hydride. organic-chemistry.org
Regioselectivity: For synthetic routes involving the functionalization of the pyridine ring, regioselectivity is crucial. The electronic nature of the pyridine ring, with its electron-deficient character, and the directing effects of existing substituents will govern the position of incoming groups. In the case of a precursor like 2-acetylnicotinonitrile, reactions will primarily occur at the acetyl group or the nitrile, with the pyridine ring itself being less reactive towards many reagents unless activated.
Stereoselectivity: As previously discussed, achieving high stereoselectivity is the central challenge in synthesizing enantiomerically pure this compound. This can be addressed through several strategies:
Substrate Control: The use of a chiral auxiliary attached to the starting material can direct the stereochemical outcome of a reaction. The auxiliary is later removed to yield the enantiomerically enriched product.
Reagent Control: Employing a chiral reducing agent or a chiral catalyst in the reduction of the imine intermediate can lead to the preferential formation of one enantiomer.
Kinetic Resolution: As mentioned, enzymatic or chemical kinetic resolution can separate a racemic mixture of the final product. wikipedia.orgnih.gov Dynamic kinetic resolution, where the undesired enantiomer is racemized in situ, allows for a theoretical yield of 100% of the desired enantiomer. nih.gov
The choice of strategy will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the required level of enantiopurity. The following table outlines the selectivity considerations for a plausible synthetic route.
| Selectivity Type | Synthetic Step | Key Considerations and Methods |
| Chemoselectivity | Reductive Amination | Use of mild reducing agents (e.g., NaBH3CN) to avoid reduction of the nitrile or pyridine ring. |
| Regioselectivity | Pyridine Ring Functionalization | Governed by electronic effects of substituents; reactions likely at the side chain. |
| Stereoselectivity | Imine Reduction | Use of chiral catalysts (e.g., Rh/Ir complexes), chiral auxiliaries, or enzymatic methods (transaminases, lipases for resolution). |
Preclinical Biological Activity Investigations of 2 1 Aminoethyl Nicotinonitrile Derivatives
Antiproliferative and Anticancer Research in Cell Lines
Derivatives of the nicotinonitrile scaffold have demonstrated significant potential as anticancer agents through various mechanisms, including direct inhibition of cancer cell growth, interference with crucial cellular kinases, and disruption of the cellular machinery required for proliferation.
The cytotoxic and antiproliferative effects of nicotinonitrile derivatives have been evaluated against a panel of human tumor cell lines. A review of various studies highlighted that certain substituted nicotinonitriles exhibited potent inhibitory effects. researchgate.net Specifically, compounds designated as 163 and 164 were found to have the highest inhibitory activity against MCF-7 (breast), NCI-H460 (lung), and SF-268 (central nervous system) cancer cell lines. researchgate.net In the same study, compounds 165 and 166 showed moderate inhibitory effects. researchgate.net
Further research identified that nicotinonitrile-malononitrile derivative 170 displayed high cytotoxic activity against the SF-268, MCF-7, and NCI-H460 cell lines. researchgate.net Another hybrid molecule, benzo[f]chromen-3-one-nicotinonitrile 169 , was reported to have good antiproliferative activity against MCF-7 and HepG2 (liver) cancer cells, demonstrating relatively low IC₅₀ values. researchgate.net
Table 1: Antiproliferative Activity of Selected Nicotinonitrile Derivatives
| Compound | Cell Line | Activity Level | Reference |
| 163 | MCF-7, NCI-H460, SF-268 | High Inhibition | researchgate.net |
| 164 | MCF-7, NCI-H460, SF-268 | High Inhibition | researchgate.net |
| 165 | MCF-7, NCI-H460, SF-268 | Moderate Inhibition | researchgate.net |
| 166 | MCF-7, NCI-H460, SF-268 | Moderate Inhibition | researchgate.net |
| 169 | MCF-7, HepG2 | Good Activity | researchgate.net |
| 170 | SF-268, MCF-7, NCI-H460 | High Cytotoxicity | researchgate.net |
A primary mechanism by which nicotinonitrile derivatives exert their anticancer effects is through the inhibition of protein kinases, which are crucial for cell signaling and proliferation.
PIM-1 Kinase: Certain nicotinonitrile derivatives have been identified as potent inhibitors of PIM-1 kinase, a protein frequently overexpressed in various cancers. One novel derivative, compound 12 , demonstrated significant PIM-1 inhibition with an IC₅₀ value of 14.3 nM.
VEGFR-2, EGFR Tyrosine Kinase, and Farnesyltransferase: The nicotinonitrile scaffold is recognized as a key component in compounds designed to inhibit several other critical kinases. Reviews have listed nicotinonitrile derivatives as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and farnesyltransferase. researchgate.netekb.egresearchgate.net For instance, the market-approved drug Neratinib, which contains a nicotinonitrile moiety, functions as an EGFR inhibitor. ekb.eg Additionally, research into farnesyltransferase inhibitors has led to the design and synthesis of o-trifluoromethylbiphenyl substituted 2-amino-nicotinonitriles. idrblab.net
Aurora Kinase: Aurora kinases are essential for mitotic progression, and their inhibition can lead to apoptosis in cancer cells. While specific IC₅₀ values for 2-(1-Aminoethyl)nicotinonitrile derivatives are not detailed in the provided search results, the general class of pyrimidine (B1678525) derivatives, which includes fused nicotinonitriles, has been investigated for Aurora kinase inhibition. arkat-usa.org For example, PHA-739358 is a potent Aurora kinase inhibitor built around a related pyrazole (B372694) structure. arkat-usa.org A pentacyclic inhibitor, AKI-001, has also shown high potency against Aurora kinases. acs.org
Table 2: Kinase Inhibitory Targets of Nicotinonitrile Derivatives
| Kinase Target | Finding | Reference |
| PIM-1 Kinase | Compound 12 showed potent inhibition (IC₅₀ = 14.3 nM). | |
| VEGFR-2 | Nicotinonitrile derivatives have been investigated as inhibitors. | researchgate.net |
| Aurora Kinase | Related heterocyclic scaffolds are known potent inhibitors. | arkat-usa.orgacs.org |
| EGFR Tyrosine Kinase | The nicotinonitrile moiety is a known feature of EGFR inhibitors like Neratinib. | researchgate.netekb.eg |
| Farnesyltransferase | 2-amino-nicotinonitriles have been specifically designed as inhibitors. | ekb.egidrblab.net |
Microtubules, which are polymers of tubulin, are essential components of the cytoskeleton and are critical for mitosis. Disrupting their dynamics is a proven strategy in cancer therapy. Research has shown that certain nicotinonitrile derivatives can effectively inhibit tubulin polymerization. Specifically, compounds 7c , 7e , and 11a were found to be more potent than the well-known tubulin inhibitor colchicine, achieving tubulin polymerization inhibition of 95.2%, 96.0%, and 96.3%, respectively.
The ability of cancer cells to migrate and invade surrounding tissues is fundamental to metastasis. The Rho GTPase, Rac1, is a key regulator of these processes, controlling the actin cytoskeleton and cell movement. researchgate.nettandfonline.com While direct inhibition of Rac1 by this compound derivatives is not explicitly detailed in the provided search results, the general importance of targeting pathways that regulate cell migration is a key area of cancer research. The inhibition of kinases and other signaling proteins by nicotinonitrile derivatives could indirectly affect these pathways.
Antimicrobial Research
In addition to their anticancer properties, nicotinonitrile derivatives have been evaluated for their ability to combat microbial infections.
Studies have demonstrated that various nicotinonitrile derivatives possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interaction with negatively charged molecules in the bacterial membrane, such as lipoteichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negatives.
One study reported that several synthesized nicotinonitrile compounds, including 3a , 4c , and 9a , were effective against the Gram-negative bacterium Escherichia coli. The same study found that compounds 4b , 4c , 5a , and 9a were active against the Gram-positive bacterium Staphylococcus aureus. Furthermore, research into 1,3-phenylene-bis-nicotinonitrile derivatives confirmed their activity against a panel of five different microorganisms.
Table 3: Antimicrobial Activity of Specific Nicotinonitrile Derivatives
| Compound | Target Organism | Bacterial Type | Reference |
| 3a | Escherichia coli | Gram-Negative | |
| 4b | Staphylococcus aureus | Gram-Positive | |
| 4c | Escherichia coli, Staphylococcus aureus | Gram-Negative, Gram-Positive | |
| 5a | Staphylococcus aureus | Gram-Positive | |
| 9a | Escherichia coli, Staphylococcus aureus | Gram-Negative, Gram-Positive |
Antifungal Activity Assessments
The antifungal potential of nicotinonitrile derivatives and related heterocyclic structures has been a subject of significant research. Studies have evaluated these compounds against a range of pathogenic fungi, often comparing their efficacy to established antifungal agents.
One area of investigation involves dipeptide derivatives based on a nicotinamide (B372718) framework. In these studies, newly synthesized compounds were tested for their antimicrobial activity using the agar (B569324) well diffusion method. Several of these derivatives demonstrated promising activity against fungal pathogens like Candida albicans, with Minimum Inhibitory Concentration (MIC) values often recorded between 50 to 500 µg/mL. scbt.com For instance, certain dipeptide hydrazones and their cyclized oxazolidine (B1195125) or thiazolidine (B150603) derivatives showed notable efficacy. scbt.com
In a different study, researchers synthesized and screened fifteen 2-[(substituted-benzylidene)-amino]-thiophene-3-carbonitrile derivatives for their in vitro antifungal activity against 42 clinical isolates of Candida and two isolates of Cryptococcus. nih.gov The results indicated that all tested compounds possessed fungicidal properties at varying concentrations. Notably, Cryptococcus strains exhibited greater sensitivity than Candida species. A preliminary structure-activity relationship (SAR) analysis suggested that the presence of a cycloalkyl ring attached to the thiophene (B33073) moiety was crucial for antifungal action. nih.gov
Further research into novel 2-aminotetralin derivatives, designed to mimic the structure of other known antifungal agents, also showed significant potency. nih.gov Several of these compounds were found to be more effective than fluconazole (B54011) against seven human fungal pathogens. One derivative, in particular, demonstrated superior activity against multiple fluconazole-resistant strains of Candida albicans when compared to control drugs like amphotericin B and ketoconazole. nih.gov
Interactive Table: Antifungal Activity of Selected Nicotinamide and Thiophene Derivatives
Investigation of Potential Mechanisms of Antimicrobial Action
Understanding the mechanism of action is critical for the development of new antimicrobial drugs. For nicotinonitrile derivatives and related compounds, research has pointed to several potential cellular targets and pathways.
A primary mechanism investigated for antifungal derivatives is the inhibition of key fungal enzymes. Molecular docking studies have been performed on cytochrome P450 14α-sterol demethylase (Cyp51), an essential enzyme in the biosynthesis of ergosterol, a vital component of the fungal cell membrane. scbt.com Inhibition of Cyp51 disrupts membrane integrity, leading to fungal cell death. This is a well-established target for azole antifungal drugs. The docking studies for novel dipeptide derivatives based on nicotinamide showed favorable binding interactions within the active site of Candida albicans Cyp51, suggesting this as a likely mechanism of their antifungal effect. scbt.com
Another explored mechanism involves the targeting of DNA. nih.gov Certain nitro-heterocyclic antimicrobial drugs have been shown to preferentially block DNA synthesis after being metabolically activated by the microorganism. nih.govnih.gov This activation is often more efficient under low-oxygen conditions. nih.gov The antibacterial effects of these compounds are linked to the induction of repairable DNA damage, including the formation of cross-links in the bacterial DNA. nih.gov
Beyond direct enzymatic inhibition or DNA damage, some derivatives may act by disrupting other cellular processes. Studies on certain aminothioxanthones, for example, have examined their effect on fungal virulence factors. ekb.eg This includes the inhibition of biofilm formation, which is a critical factor in the resistance of fungi like C. albicans to conventional antifungal therapies. ekb.eg The investigation also extended to the impact on mitochondrial activity and cell membrane integrity, suggesting that the most active compounds may have multiple modes of action. ekb.eg
Anti-inflammatory and Antioxidant Research
Chronic inflammation and oxidative stress are underlying factors in numerous diseases. Derivatives of nicotinonitrile have been evaluated for their potential to mitigate these processes through various in vitro models.
In vitro Studies on Anti-inflammatory Pathways
The anti-inflammatory activity of nicotinonitrile derivatives has been assessed using several standard in vitro assays. These assays often measure the ability of a compound to inhibit processes central to the inflammatory cascade, such as protein denaturation and the activity of pro-inflammatory enzymes.
One key mechanism of inflammation involves the release of lysosomal enzymes from neutrophils at the site of inflammation, which can cause further tissue damage. researchgate.net The anti-inflammatory activity of plant extracts and synthetic compounds is sometimes evaluated by their ability to stabilize red blood cell membranes, which is analogous to the stabilization of lysosomal membranes. nih.gov Furthermore, protein denaturation is a well-documented cause of inflammation, and agents that can inhibit it are considered potential anti-inflammatory drugs. researchgate.netnih.gov In studies on new azetidin-2-one (B1220530) derivatives of ferulic acid, compounds were tested for their ability to inhibit bovine serum albumin denaturation, with several derivatives showing significant inhibitory activity that increased with concentration. nih.gov
The synthesis of prostaglandins (B1171923) and leukotrienes, potent mediators of inflammation, is another critical pathway. These molecules are produced via the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively. researchgate.net Nonsteroidal anti-inflammatory drugs (NSAIDs) typically act by inhibiting COX enzymes. ekb.eg Research into nicotinonitrile conjugates has identified derivatives that demonstrate potent anti-inflammatory activity in vivo, with efficacy comparable to or greater than the reference drug indomethacin. ekb.eg
Radical Scavenging Activity and Oxidative Stress Modulation
Oxidative stress results from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. Antioxidants mitigate this stress by scavenging free radicals. The antioxidant potential of nicotinonitrile derivatives has been explored using various assays that measure radical scavenging efficiency.
Commonly used methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. ekb.egnih.gov In these tests, the ability of a compound to donate a hydrogen atom or an electron to the stable radical is measured spectrophotometrically. Nicotinonitrile derivatives bearing a furan (B31954) moiety have shown promising in vitro antioxidant activity in the ABTS assay. ekb.eg Similarly, the incorporation of a phenothiazine (B1677639) group into the 3-cyanopyridine (B1664610) structure has yielded compounds with good ABTS radical scavenging capabilities. ekb.eg
Studies on other heterocyclic compounds, such as pyrimidine derivatives, have also demonstrated potent antioxidant activity through hydrogen peroxide and nitric oxide free radical scavenging methods, with some derivatives showing higher potency than the standard antioxidant, ascorbic acid. nih.gov The mechanisms by which these compounds scavenge free radicals can involve hydrogen atom transfer (HAT) or various forms of electron transfer (ET). The specific chemical structure, including the presence and position of electron-withdrawing or electron-donating groups, significantly influences the radical scavenging potency of the derivatives. nih.gov
DNA Damage Protection Studies
Beyond general antioxidant activity, some compounds are investigated for their specific ability to protect cellular components like DNA from oxidative damage. Free radicals, such as those generated by bleomycin-iron complexes, can cause strand breaks in DNA, leading to mutations and cell death.
Research on nicotinonitrile derivatives has extended to this area of cytoprotection. In one study, nicotinonitrile derivatives that also contained a furan moiety were synthesized and specifically evaluated for their ability to protect against DNA damage induced by a bleomycin-iron complex. ekb.eg The results were promising, with one particular compound (designated as compound 8 in the study) demonstrating the highest protective activity against this form of induced DNA damage. ekb.eg This suggests that the antioxidant capacity of certain nicotinonitrile scaffolds translates into a tangible protective effect on critical biomolecules.
Neuropharmacological Activity Research
The pyridine (B92270) ring, the core of nicotinonitrile, is a privileged scaffold in medicinal chemistry and is present in many neuroactive compounds. This has prompted investigations into the potential neuropharmacological activities of its derivatives, including antidepressant and anticonvulsant effects.
Research has shown that compounds targeting nicotinic acetylcholine (B1216132) receptors (nAChRs) can have antidepressant-like properties. nih.gov It is hypothesized that the blockade or desensitization of these receptors, rather than their activation, may contribute to antidepressant effects. nih.govnih.gov This is supported by findings that mecamylamine, a non-selective nAChR antagonist, shows antidepressant-like effects in animal models. nih.gov Following this line of inquiry, derivatives of cytisine, a partial agonist at α4/β2* nAChRs, were tested in various mouse models of depression (e.g., tail suspension test, forced-swim test). nih.gov A derivative, 3-(pyridin-3′-yl)-cytisine, which acts as a partial agonist with very low efficacy, demonstrated significant antidepressant-like effects across multiple behavioral tests. nih.gov Other studies on arylpiperazine derivatives containing isonicotinic and picolinic nuclei (isomers of nicotinic acid) also revealed antidepressant activity in mice, which appeared to be mediated by the serotonergic system, particularly 5-HT1A receptors.
The anticonvulsant potential of related structures has also been explored. For example, a number of 2-aminoethanesulphonic acid (taurine) derivatives were evaluated for their activity in maximal electroshock seizure and pentylenetetrazole seizure threshold tests in mice. Certain derivatives, including specific phthalimido derivatives, were found to be effective anticonvulsants. Similarly, neuropharmacological screening of N-acyl derivatives of 3,3-diethyl-2,4-pyridinedione showed that while they did not possess anticonvulsant activity against corazol-induced convulsions, they did exert a central depressive effect and could potentiate hexobarbital-induced sleep.
Interactive Table: Neuropharmacological Activity of Pyridine/Nicotinic Derivatives
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Studies
The inhibition of cholinesterases, enzymes responsible for the breakdown of the neurotransmitter acetylcholine, is a key strategy in the symptomatic treatment of Alzheimer's disease. While direct studies on this compound derivatives are not extensively detailed in the reviewed literature, research into structurally related aminopyridine compounds has demonstrated moderate activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Derivatives of 2-amino-4,6-dimethylpyridine, which share the core aminopyridine structure, were found to be moderately active inhibitors of both AChE and BChE. Quantitative structure-activity relationship (QSAR) studies on these compounds revealed that their binding affinity was improved by increasing the molecule's volume and by substituting the amide oxygen with sulfur. Despite these enhancements, their inhibitory potency remained lower than that of the established inhibitor tacrine. The dual function of some of these compounds, exhibiting both anti-inflammatory and cholinesterase-inhibiting properties, suggests a potential therapeutic benefit for multifactorial diseases like Alzheimer's.
| Related Compound Class | Target Enzyme(s) | Key Findings |
| 2-Amino-4,6-dimethylpyridine derivatives | AChE, BChE | Moderately active inhibitors. Affinity enhanced by increased molecular volume and specific atomic substitutions. |
Investigation of Receptor Modulatory Effects (e.g., A2A Adenosine (B11128) Receptor, TRPV1 Antagonists, Androgen Receptor Antagonists)
Derivatives of 2-aminonicotinonitrile have been successfully synthesized and identified as potent and selective antagonists of the A2A adenosine receptor. nih.govresearchgate.net This receptor is a significant target for therapeutic intervention in conditions such as Parkinson's disease. nih.gov In one study, a series of 2-amino-6-furan-2-yl-4-substituted nicotinonitriles were developed based on a pharmacophore model of known A2A antagonists. nih.govresearchgate.net Researchers found that the inclusion of a furan group was advantageous for achieving high affinity for the A2A receptor. nih.govresearchgate.net Two compounds from this series, LUF6050 and LUF6080, demonstrated particularly high potency with K_i_ values of 1.4 nM and 1.0 nM, respectively, and showed reasonable selectivity over other adenosine receptor subtypes (A_1_, A_2B_, and A_3_). nih.gov The high affinity of LUF6080 was further confirmed in a cAMP second messenger assay, which showed subnanomolar potency. nih.gov
| Compound | Structure | K_i (nM) for A2A Receptor |
| LUF6050 | 2-Amino-4-(4-hydroxyphenyl)-6-(furan-2-yl)nicotinonitrile | 1.4 |
| LUF6080 | 2-Amino-4-(furan-2-yl)-6-(phenyl)nicotinonitrile | 1.0 |
The Transient Receptor Potential Vanilloid 1 (TRPV1) is an ion channel involved in pain and inflammation pathways. A broad review of nicotinonitrile chemistry indicates its utility as a scaffold for developing TRPV1 antagonists. ekb.eg Specific research has led to the creation of potent TRPV1 antagonists using a nicotinonitrile template. For example, a radiolabeled synthetic vanilloid antagonist, [³H]MPOU, was developed for improved binding to human TRPV1. nih.gov Its synthesis began with 2-chloro-6-(trifluoromethyl)nicotinonitrile, highlighting the core role of the nicotinonitrile structure in building potent antagonists for this channel. nih.gov Further studies have synthesized various nicotinonitrile derivatives, including those incorporating sulfonamide moieties, that have shown activity as TRPV1 antagonists. researchgate.net
Non-steroidal antiandrogens are crucial in the treatment of prostate cancer. The nicotinonitrile scaffold has been explored for this purpose. For instance, enzalutamide, a potent androgen receptor (AR) antagonist, has served as a lead compound for structural modifications, including the replacement of an aromatic ring with a pyridine ring that contains a cyano (nitrile) group. ekb.eg Such modifications aim to develop next-generation antiandrogens with high affinity for the AR while maintaining pure antagonist activity. ekb.eg
Preclinical Models of Cognitive Function Improvement
Enhancing cognitive function is a primary goal in the treatment of neurodegenerative disorders. The cholinergic system is deeply involved in learning and memory, and its decline is linked to cognitive deficits in Alzheimer's disease. science.gov Nicotine (B1678760) and its derivatives have been shown to improve cognitive performance in preclinical studies. nih.govmdpi.com For instance, nicotine administration has been found to attenuate age-related cognitive impairment in animal models. nih.gov
Building on this, a novel and selective α7 nicotinic acetylcholine receptor (nAChR) agonist, A-366833, which is a nicotinonitrile-substituted diazabicyclo[3.2.0]heptane, has demonstrated analgesic efficacy in animal models. researchgate.net Another α7 nAChR agonist, A-582941, has shown a broad spectrum of cognition-enhancing effects in preclinical behavioral models, improving working memory, short-term recognition memory, and memory consolidation. science.gov These findings underscore the potential of nicotinonitrile-based compounds to modulate nicotinic receptors and thereby improve cognitive function. science.gov
Other Investigational Biological Activities
Antimalarial Efficacy in Preclinical Models
The pyridine nucleus is a common feature in many antimalarial drugs. nih.gov Research into related scaffolds has shown promising results. Specifically, a series of 3,5-diaryl-2-aminopyrazines, which are structural analogues of 2-aminopyridines, displayed potent in vitro activity against both drug-sensitive and multidrug-resistant strains of Plasmodium falciparum, with IC_50_ values in the nanomolar range. nih.gov One of the lead compounds from this series was completely curative in a P. berghei mouse model at a low oral dose. nih.gov Furthermore, the broader class of 3-cyanopyridine derivatives has been noted for its potential in developing new antimalarial agents. nih.gov
Cardiotonic Potential
Certain nicotinonitrile derivatives have been investigated for their potential as cardiotonic agents for the treatment of congestive heart failure. In a study aimed at designing novel analogs of the known cardiotonic drug milrinone (B1677136), three series of pyridine-3-carbonitrile (B1148548) derivatives were synthesized and evaluated. researchgate.net One of these series consisted of 2-amino-4-aryl-6-(4-pyridyl)-pyridine-3-carbonitriles. researchgate.net Several compounds from this series demonstrated positive inotropic effects comparable to milrinone when tested on the spontaneously beating atria of guinea pigs. researchgate.net These compounds were also assessed for their effects on arrhythmia and did not exacerbate adrenaline-induced arrhythmia in canine models. researchgate.net
| Compound Series | Biological Target/Model | Result |
| 2-amino-4-aryl-6-(4-pyridyl)-pyridine-3-carbonitriles | Spontaneously beating guinea pig atria | Cardiotonic activity comparable to milrinone. |
| (Selected Compounds) | Anesthetized dog model | Did not exacerbate adrenaline-induced arrhythmia. |
Antiprotozoal Agent Research
The 3-cyanopyridine (nicotinonitrile) scaffold has been the focus of a hit-to-lead campaign to develop new drugs for Chagas disease, which is caused by the protozoan parasite Trypanosoma cruzi. dndi.orgresearchgate.netacs.org In a phenotypic screening, cyanopyridine hits were identified that showed promising potency against intracellular T. cruzi. dndi.org A subsequent structure-activity relationship (SAR) study involved the synthesis and testing of 40 novel cyanopyridine analogues. dndi.org These compounds were evaluated against intracellular T. cruzi as well as other kinetoplastid parasites like Trypanosoma brucei and Leishmania infantum. dndi.orgacs.org Several of the synthesized derivatives displayed good potency, although progression of the series was challenged by issues related to lipophilicity. researchgate.net Additionally, other research has highlighted that the broader class of pyridine derivatives exhibits antileishmanial and antitrypanosomal activity. nih.gov
Target Identification and Mechanistic Elucidation in Preclinical Contexts
The anticancer potential of this compound derivatives has been a primary focus of preclinical investigations. These studies have identified key molecular targets and pathways through which these compounds exert their effects, primarily centered on the induction of programmed cell death (apoptosis) and cellular self-degradation (autophagy).
Identification of Molecular Targets and Pathways
Research has pinpointed two principal molecular avenues through which this compound derivatives demonstrate biological activity: the inhibition of PIM-1 kinase and the induction of autophagy.
PIM-1 Kinase Inhibition: A significant body of evidence points to the PIM-1 kinase, a serine/threonine kinase often overexpressed in various cancers, as a direct molecular target for this class of compounds. researchgate.net Inhibition of PIM-1 by these derivatives has been shown to disrupt critical cellular processes, including cell cycle progression and survival, ultimately leading to apoptosis in cancer cells. nih.gov Mechanistic studies in HepG2 liver cancer cells have revealed that treatment with potent nicotinonitrile derivatives leads to an upregulation of the tumor suppressor p53 and caspase-3, a key executioner enzyme in apoptosis. nih.gov Furthermore, an increase in the Bax/Bcl-2 ratio, indicative of a pro-apoptotic state, has been observed. nih.gov
Autophagy Induction: In addition to their pro-apoptotic effects, certain 2-aminonicotinonitrile derivatives have been identified as novel inducers of autophagy. nih.govresearchgate.net This is a cellular process of "self-eating" where the cell degrades and recycles its own components. In the context of cancer, inducing autophagy can sometimes lead to cell death. The ability of these compounds to enhance autophagy has been confirmed through the observation of increased vacuole formation in cancer cells and the conversion of the microtubule-associated protein light chain 3B (LC3B) from its cytosolic form (LC3B-I) to its lipidated, autophagosome-associated form (LC3B-II). researchgate.net While the precise upstream signaling cascade remains under investigation, the induction of autophagy represents a distinct and important mechanism of action for these derivatives. researchgate.net
Analysis of Structure-Activity Relationships (SAR) for Biological Response
The biological activity of this compound derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies have been crucial in identifying the chemical modifications that enhance their potency as both PIM-1 inhibitors and autophagy inducers.
SAR for PIM-1 Inhibition: For PIM-1 kinase inhibition, the substitution pattern on the nicotinonitrile core is critical. For instance, the presence of a dimethylamino group has been shown to contribute to a more stable binding affinity with the PIM-1 kinase. nih.gov The nature of the substituents at various positions on the pyridine ring and any attached phenyl rings significantly influences the cytotoxic and enzyme inhibitory activity.
Interactive Data Table: SAR of Nicotinonitrile Derivatives as PIM-1 Inhibitors
| Compound ID | Modifications | Target Cell Line | IC50 (µM) | Key Findings |
| 8c | Specific nicotinonitrile derivative | HepG2 | Sub-micromolar | Potent PIM-1 inhibitor, induces apoptosis. nih.gov |
| 8e | Nicotinonitrile derivative with dimethylamino group | HepG2, MCF-7 | ≤ 0.28 | Most potent pan-Pim kinase inhibitor in the series, induces G2/M cell cycle arrest. nih.gov |
| 9a | Nicotinonitrile derivative | HepG2 | Micromolar | Moderate PIM-1 inhibitory activity. nih.gov |
| 9e | Nicotinonitrile derivative | HepG2 | Micromolar | Moderate PIM-1 inhibitory activity. nih.gov |
| 12 | Nicotinonitrile derivative | HepG2 | Micromolar | Moderate PIM-1 inhibitory activity. nih.gov |
SAR for Autophagy Induction: The ability of these derivatives to induce autophagy is also finely tuned by their structural features. SAR analysis has revealed that substituents at the C-4 and C-6 positions of the 2-aminonicotinonitrile scaffold are important for enhancing autophagy-inducing activity. nih.gov Conversely, substituents at the C-5 position tend to have a detrimental effect on this activity. nih.gov The most promising autophagy-inducing compounds have also demonstrated significant antiproliferative activity by triggering apoptosis and causing cell cycle arrest at the G1 phase in gastric cancer cells. nih.gov
Exploration of Specific Binding Sites and Interaction Modes
Molecular docking and dynamics simulations have provided valuable insights into how these derivatives interact with their molecular targets at an atomic level.
Binding with PIM-1 Kinase: For PIM-1 kinase, the ATP-binding site is the primary location of interaction for these competitive inhibitors. nih.gov The unique hinge region of PIM-1, which notably contains a proline (Pro123) where other kinases have a hydrogen bond donor, makes it an attractive target for selective inhibitor design. nih.gov The binding of nicotinonitrile derivatives within this pocket is stabilized by a combination of hydrophobic interactions and hydrogen bonds. Key residues within the PIM-1 active site that have been identified as important for inhibitor binding include those in the N-terminal lobe (e.g., Ala65, Val52, Ile104, Leu120) and the C-terminal lobe (e.g., Leu174, Ile185). nih.gov The tricyclic scaffold of some inhibitors makes hydrophobic contact with Val126 in the hinge region. nih.gov Computational studies have shown that potent derivatives form a stable complex with high binding affinity within the PIM-1 active site. nih.gov
While the direct binding partners for the autophagy-inducing activity of these compounds are still being fully elucidated, the current understanding points towards a complex interplay of cellular signaling pathways that are initiated by these small molecules.
Lead Optimization and Drug Discovery Research with 2 1 Aminoethyl Nicotinonitrile Scaffolds
Hit-to-Lead Development Strategies
The journey from a "hit"—a compound showing desired biological activity in initial screens—to a "lead" compound with a more drug-like profile is a critical phase in drug discovery known as hit-to-lead (H2L). wikipedia.orgoncodesign-services.com This process involves initial confirmation and evaluation of the screening hits, followed by the synthesis of analogs to improve properties like potency and metabolic stability. wikipedia.org The primary objective is to transform hits with initial micromolar affinities into lead compounds with nanomolar affinities. wikipedia.org
For scaffolds like 2-(1-Aminoethyl)nicotinonitrile, H2L strategies focus on understanding the initial structure-activity relationships (SAR). oncodesign-services.com This involves systematically modifying the core structure and observing the impact on its biological activity. The nicotinonitrile ring itself is a well-established scaffold in medicinal chemistry, forming the basis of several marketed drugs. ekb.egresearchgate.net This history provides a valuable starting point for derivatization and optimization. The H2L process for compounds based on this scaffold aims to quickly establish a clear understanding of the SAR to guide further development. oncodesign-services.com
Key steps in the hit-to-lead process include:
Hit Confirmation: Reproducing the initial biological activity to ensure the hit is genuine. wikipedia.org
Analog Synthesis (Hit Expansion): Creating a small, focused library of related compounds to explore the initial SAR. wikipedia.org
Potency and Selectivity Assessment: Evaluating the synthesized analogs for improved potency against the target and selectivity over other related targets. upmbiomedicals.com
Early ADME Profiling: Assessing preliminary absorption, distribution, metabolism, and excretion properties to identify potential liabilities early on.
Lead Compound Optimization Methodologies
Rational Design Approaches Based on SAR
For instance, research on other nicotinonitrile-based compounds has demonstrated that specific substitutions can significantly impact their inhibitory activity against various biological targets. researchgate.netnih.gov By creating a series of analogs and evaluating their biological activity, researchers can build a detailed SAR model. This model then guides the design of new compounds with predicted improvements in potency and other desired characteristics. nih.gov The iterative cycle of design, synthesis, and testing is fundamental to this process. conceptlifesciences.com
Pharmacophore-Guided Modifications
Pharmacophore modeling is a powerful computational tool used in lead optimization. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are critical for a molecule's biological activity. nih.gov
Once a pharmacophore model is developed for a series of active compounds based on the this compound scaffold, it can be used to guide the design of new molecules that fit the model. nih.govbiorxiv.org This approach helps in several ways:
Identifying Key Interaction Points: It highlights the crucial functional groups responsible for binding to the biological target.
Designing Novel Scaffolds: It can be used to design new molecules with different core structures but with the same essential pharmacophoric features.
Virtual Screening: The pharmacophore model can be used to search large chemical databases for other molecules that match the required features.
Recent advancements have even integrated pharmacophore guidance with deep learning models to generate novel bioactive molecules. nih.gov
Bioisosteric Replacements for Enhanced Efficacy
Bioisosterism is a strategy used in medicinal chemistry to replace a functional group in a lead compound with another group that has similar physical or chemical properties, with the goal of improving the compound's biological activity, pharmacokinetic profile, or reducing its toxicity. cambridgemedchemconsulting.comnih.gov The application of bioisosteric replacements is a well-established tactic to address various challenges encountered during lead optimization. nih.gov
In the context of the this compound scaffold, bioisosteric replacements could be applied to various parts of the molecule. For example, the nitrile group could be replaced with other electron-withdrawing groups to modulate potency and metabolic stability. Similarly, the pyridine (B92270) ring could be replaced with other heterocyclic rings to explore new interactions with the target protein and improve properties like solubility. nih.gov The aminoethyl side chain also presents opportunities for bioisosteric modifications to fine-tune the compound's basicity and interaction with the target.
Application in Scaffold-Based Drug Discovery Programs
The this compound core represents a valuable scaffold for scaffold-based drug discovery. This approach focuses on a central molecular framework that is known to interact with a particular class of biological targets. By decorating this scaffold with different chemical groups, a library of diverse compounds can be generated and screened for activity.
The nicotinonitrile moiety itself is a privileged scaffold, appearing in numerous biologically active compounds and approved drugs. ekb.egresearchgate.net Its versatility allows for the introduction of various substituents, enabling the fine-tuning of pharmacological properties. A scaffold-based approach using this compound would involve:
Scaffold Validation: Confirming that the core scaffold makes key interactions with the target protein and that its binding mode is maintained upon substitution. lbl.gov
Library Synthesis: Creating a library of analogs by systematically adding different chemical groups to the scaffold.
Screening and Optimization: Testing the library for biological activity and then using the results to guide further optimization of the most promising compounds. lbl.gov
This method has proven to be highly efficient, with one study achieving a 4,000-fold increase in potency by synthesizing only 21 derivatives of a pyrazole (B372694) scaffold. lbl.gov
Exploration of Multifunctional Ligands
There is a growing interest in the development of multifunctional ligands, which are single molecules designed to interact with multiple biological targets simultaneously. This approach can be particularly beneficial for treating complex diseases that involve multiple pathological pathways.
The this compound scaffold, with its multiple points for chemical modification, is well-suited for the design of multifunctional ligands. For example, by incorporating pharmacophoric elements known to interact with different targets, it may be possible to create a single compound with a dual or polypharmacological profile. Research on other scaffolds, such as 4-(2-aminoethyl)piperidine, has shown the feasibility of creating ligands with multiple biological activities. nih.gov The synthesis of isoquinolin-1(2H)-one derivatives, which share structural similarities with the nicotinonitrile core, has also been explored for their potential as anticancer agents by targeting multiple pathways. mdpi.com
Future Research Directions and Unexplored Potential of 2 1 Aminoethyl Nicotinonitrile
Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability
The development of new and efficient synthetic methods is a cornerstone of modern organic and medicinal chemistry. For 2-(1-Aminoethyl)nicotinonitrile and its analogs, future research will likely focus on creating more sustainable and efficient synthetic routes. This includes the exploration of green chemistry principles, such as the use of eco-friendly solvents and catalysts.
Deepening Mechanistic Understanding of Biological Interactions
A thorough understanding of how this compound and its derivatives interact with biological systems at a molecular level is paramount for the rational design of more effective drugs. Future research should aim to elucidate the precise mechanisms of action responsible for their observed biological activities.
Studies have shown that nicotinonitrile derivatives can induce apoptosis and inhibit tyrosine kinases in cancer cells. nih.gov Further investigation is needed to identify the specific kinases and signaling pathways targeted by these compounds. Techniques such as molecular docking and binding assays can help to visualize and quantify the interactions between the compounds and their biological targets. A deeper understanding of these interactions will enable the design of derivatives with improved potency and selectivity. This involves examining how different functional groups on the nicotinonitrile scaffold influence binding affinity and biological activity. nih.gov
Exploration of New Therapeutic Areas and Biological Targets
While much of the current research on this compound derivatives has focused on their anticancer properties, their therapeutic potential may extend to other diseases. Future investigations should explore a broader range of biological targets and therapeutic areas.
For instance, some nicotinonitrile derivatives have been found to act as autophagy enhancers, a process that is implicated in a variety of diseases beyond cancer, including neurodegenerative disorders and infectious diseases. nih.gov Exploring the activity of this compound and its analogs against targets relevant to these conditions could open up new therapeutic possibilities. Additionally, given the diverse biological activities of heterocyclic compounds, screening these derivatives against a wide panel of enzymes and receptors could uncover unexpected therapeutic applications. mdpi.com
Advanced Computational Approaches for Rational Design and Prediction
Computer-aided drug design (CADD) has become an indispensable tool in modern drug discovery. nih.gov Advanced computational approaches can significantly accelerate the process of identifying and optimizing new drug candidates. For this compound, these methods can be used to predict the biological activity of novel derivatives and to guide their synthesis.
Integration with Emerging Drug Discovery Technologies
The field of drug discovery is constantly evolving, with new technologies emerging that offer novel ways to identify and develop therapeutic agents. Integrating this compound research with these cutting-edge technologies could lead to significant breakthroughs.
For example, the principles of click chemistry , which involves rapid and reliable reactions for joining molecular building blocks, could be employed to create diverse libraries of this compound derivatives for high-throughput screening. Another promising technology is the development of PROteolysis TArgeting Chimeras (PROTACs) . These molecules are designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. It may be possible to develop PROTACs based on a this compound scaffold to selectively eliminate disease-causing proteins.
Interdisciplinary Research Opportunities
The full potential of this compound can best be realized through collaborative, interdisciplinary research. Bringing together experts from various fields will be essential to address the multifaceted challenges of drug discovery and development.
Collaboration between medicinal chemists, biologists, pharmacologists, and computational scientists will be crucial for a comprehensive understanding of the compound's properties and potential applications. For example, chemists can focus on synthesizing novel derivatives, while biologists and pharmacologists can evaluate their biological activity and mechanisms of action. mdpi.com Computational scientists can contribute by developing predictive models and analyzing large datasets. mdpi.com This synergistic approach will be vital for translating the promising preclinical findings on this compound and its derivatives into tangible clinical benefits.
Conclusion
Summary of Key Research Achievements and Contributions
Research on nicotinonitrile derivatives has led to a substantial body of knowledge regarding their synthesis and biological applications. Key achievements in this field include the development of diverse synthetic routes to functionalize the nicotinonitrile scaffold. ekb.eg These methods allow for the introduction of various substituents at different positions on the pyridine (B92270) ring, leading to a wide array of derivatives.
The primary research contributions of nicotinonitrile derivatives lie in their demonstrated therapeutic potential across several disease areas:
Anticancer Activity: A significant portion of research has focused on the anticancer properties of nicotinonitrile derivatives. ekb.egresearchgate.net These compounds have been shown to act through various mechanisms, including the inhibition of kinases such as PIM-1 kinase and Aurora kinases. ekb.eg
Antioxidant and Anti-inflammatory Properties: Several nicotinonitrile derivatives have exhibited potent antioxidant and anti-inflammatory activities, suggesting their potential in treating conditions associated with oxidative stress and inflammation. ekb.eg
Other Therapeutic Areas: The versatility of the nicotinonitrile scaffold is further demonstrated by its exploration in other therapeutic contexts, including as an antimicrobial and for neurological disorders. ekb.eg
The following table summarizes some of the key research findings on various nicotinonitrile derivatives, providing a basis for the potential of underexplored compounds like 2-(1-Aminoethyl)nicotinonitrile.
| Derivative Class | Biological Activity | Key Findings |
| 2-Amino-nicotinonitriles | Anticancer | Showed significant cytotoxicity against various cancer cell lines. mdpi.com |
| 2-Thioxo-nicotinonitriles | Anticancer | Demonstrated potent antiproliferative effects. |
| 2-Halo-nicotinonitriles | Synthetic Intermediates | Crucial for the synthesis of a wide range of functionalized nicotinonitriles. ekb.eg |
Outlook on the Continued Relevance and Promise of this compound in Academic Research
While direct research on this compound is not extensively documented in publicly available literature, its chemical structure suggests significant potential for future academic investigation. The presence of a chiral aminoethyl group at the 2-position offers intriguing possibilities for stereoselective interactions with biological targets.
The continued relevance of this compound in academic research can be projected in several areas:
Novel Drug Discovery: As a yet underexplored molecule, this compound represents a novel starting point for the design and synthesis of new therapeutic agents. Its structural similarity to other biologically active 2-substituted nicotinonitriles makes it a promising candidate for screening in various disease models, particularly in oncology and immunology.
Stereoselective Synthesis and Activity: The chiral center in the 1-aminoethyl substituent provides an opportunity to investigate the impact of stereochemistry on biological activity. Synthesizing and evaluating the individual (R) and (S) enantiomers could lead to the discovery of more potent and selective drug candidates. The (R)-enantiomer is commercially available as a hydrochloride salt, which could facilitate such studies. bldpharm.com
Chemical Biology Probes: Functionalized derivatives of this compound could be developed as chemical probes to study specific biological pathways or protein functions. The amino group provides a convenient handle for the attachment of fluorescent tags or other reporter molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
